molecular formula C16H18N2O4S B275670 N-[4-[(2-ethoxyphenyl)sulfamoyl]phenyl]acetamide

N-[4-[(2-ethoxyphenyl)sulfamoyl]phenyl]acetamide

Katalognummer: B275670
Molekulargewicht: 334.4 g/mol
InChI-Schlüssel: ZRFKXYFTONFCTA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-[(2-ethoxyphenyl)sulfamoyl]phenyl]acetamide is an organic compound with a complex structure that includes an ethoxyaniline group, a sulfonyl group, and an acetamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[(2-ethoxyphenyl)sulfamoyl]phenyl]acetamide typically involves the reaction of 4-aminobenzenesulfonamide with 2-ethoxyaniline in the presence of acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

4-aminobenzenesulfonamide+2-ethoxyaniline+acetic anhydrideN-4-[(2-ethoxyanilino)sulfonyl]phenylacetamide\text{4-aminobenzenesulfonamide} + \text{2-ethoxyaniline} + \text{acetic anhydride} \rightarrow \text{this compound} 4-aminobenzenesulfonamide+2-ethoxyaniline+acetic anhydride→N-4-[(2-ethoxyanilino)sulfonyl]phenylacetamide

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and controlled to optimize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-[4-[(2-ethoxyphenyl)sulfamoyl]phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

N-[4-[(2-ethoxyphenyl)sulfamoyl]phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-[4-[(2-ethoxyphenyl)sulfamoyl]phenyl]acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-{4-[(4-ethoxyanilino)sulfonyl]phenyl}acetamide
  • N-{4-[(4-methoxyanilino)sulfonyl]phenyl}acetamide
  • N-{4-[(4-chlorophenyl)sulfonyl]phenyl}acetamide

Uniqueness

N-[4-[(2-ethoxyphenyl)sulfamoyl]phenyl]acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ethoxyaniline group, in particular, differentiates it from other similar compounds and contributes to its specific reactivity and applications.

Eigenschaften

Molekularformel

C16H18N2O4S

Molekulargewicht

334.4 g/mol

IUPAC-Name

N-[4-[(2-ethoxyphenyl)sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C16H18N2O4S/c1-3-22-16-7-5-4-6-15(16)18-23(20,21)14-10-8-13(9-11-14)17-12(2)19/h4-11,18H,3H2,1-2H3,(H,17,19)

InChI-Schlüssel

ZRFKXYFTONFCTA-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C

Kanonische SMILES

CCOC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.